

# Physical and chemical properties of (Chloromethyl)(triphenyl)silane

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: (Chloromethyl)(triphenyl)silane

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## An In-depth Technical Guide to (Chloromethyl)(triphenyl)silane

For Researchers, Scientists, and Drug Development Professionals

### Introduction

**(Chloromethyl)(triphenyl)silane**, with the chemical formula  $C_{19}H_{17}ClSi$ , is a versatile organosilicon compound that serves as a crucial synthetic intermediate in organic and materials chemistry.<sup>[1]</sup> Its molecular structure is distinguished by a silicon atom bonded to three phenyl groups and a reactive chloromethyl group. This unique combination imparts significant steric bulk from the triphenylsilyl moiety while providing a reactive site for nucleophilic substitution at the chloromethyl carbon.<sup>[1]</sup> This dual functionality makes **(chloromethyl)(triphenyl)silane** a valuable building block for the synthesis of complex organosilicon scaffolds, functionalized polymers, and for the introduction of the sterically demanding triphenylsilylmethyl group into a variety of molecular architectures.<sup>[1]</sup>

### Physical and Chemical Properties

The physical and chemical properties of **(Chloromethyl)(triphenyl)silane** are summarized below. It is important to note that while some properties have been experimentally determined, others are based on predicted data.

## Physical Properties

Property	Value	Reference(s)
CAS Number	17067-65-1	[1]
Molecular Formula	C <sub>19</sub> H <sub>17</sub> ClSi	[2]
Molecular Weight	308.88 g/mol	[1]
Appearance	White to off-white crystalline powder	[1]
Melting Point	112-115 °C	[2][3]
Boiling Point	380.0 °C at 760 mmHg (Predicted)	[2][3]
Density	1.12 g/cm <sup>3</sup> (Predicted)	[2][3]
Solubility	Reacts with water and alcohols. Soluble in chloroform, benzene, and THF.	[4]

## Chemical Properties

Property	Description	Reference(s)
Reactivity	The primary site of reactivity is the chloromethyl (-CH <sub>2</sub> Cl) group, which readily undergoes bimolecular nucleophilic substitution (S <sub>N</sub> 2) reactions with a wide range of nucleophiles. The chlorine atom serves as a good leaving group.	[1]
Key Reactions	Nucleophilic substitution, formation of Grignard reagents, Finkelstein reaction (iodide exchange), azide formation, and phosphonium salt formation.	[1]
Stability	Stable under anhydrous conditions. Sensitive to moisture, as chlorosilanes can react with water.	[5]
Primary Function	Serves as a synthetic precursor to introduce the bulky and lipophilic triphenylsilylmethyl group into molecules. Acts as a building block for more complex organosilanes and silicon-containing polymers like polycarbosilanes.	[1]

## Spectroscopic Data

No experimentally verified spectra for **(Chloromethyl)(triphenyl)silane** (CAS 17067-65-1) were available in the public databases searched. The following are predicted characteristic

signals based on the structure and data from analogous compounds like (chloromethyl)dimethylphenylsilane and triphenylsilyl chloride.

- $^1\text{H}$  NMR: Expected signals would include a singlet for the methylene protons ( $-\text{CH}_2\text{Cl}$ ) and multiplets in the aromatic region (approx. 7.2-7.8 ppm) for the phenyl protons.
- $^{13}\text{C}$  NMR: Expected signals would include a peak for the methylene carbon ( $-\text{CH}_2\text{Cl}$ ) and several peaks in the aromatic region for the distinct carbons of the phenyl groups.
- IR Spectroscopy: Characteristic bands would be expected for C-H stretching of the aromatic rings, C-C stretching within the rings, Si-Phenyl vibrations, and C-Cl stretching.
- Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak and fragmentation patterns corresponding to the loss of the chloro, methyl, and phenyl groups.

## Key Chemical Reactions and Applications

The synthetic utility of **(chloromethyl)(triphenyl)silane** stems from the reactivity of its chloromethyl group.

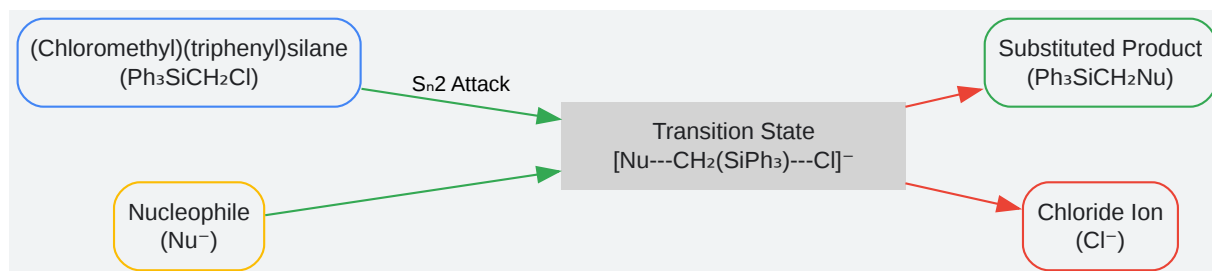
### Nucleophilic Substitution Reactions

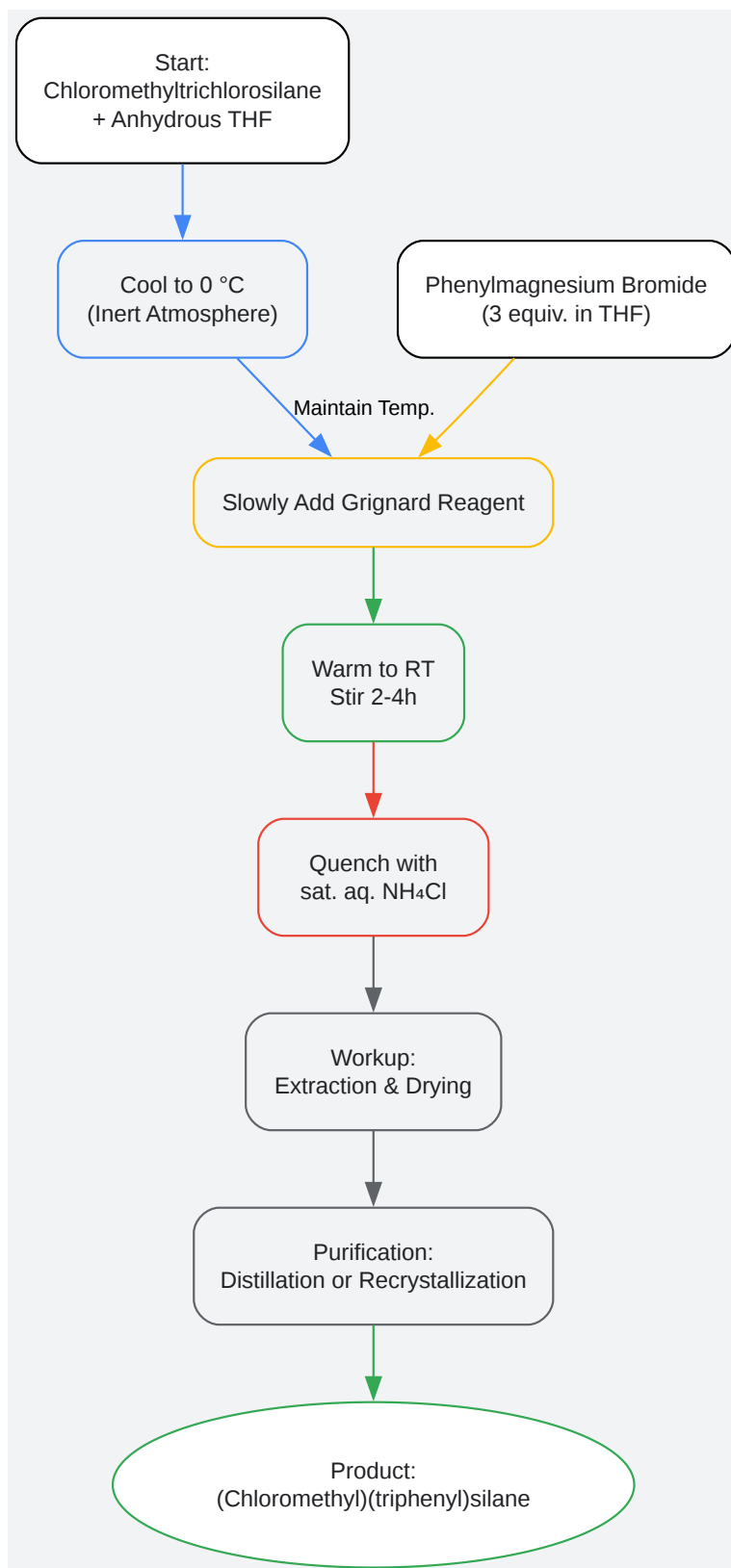
The chloromethyl group is an excellent electrophilic site for  $\text{S}_\text{N}2$  reactions. A wide variety of nucleophiles can displace the chloride ion, leading to the formation of new carbon-carbon and carbon-heteroatom bonds. This allows for the covalent attachment of the triphenylsilylmethyl group to diverse molecular scaffolds.<sup>[1]</sup>

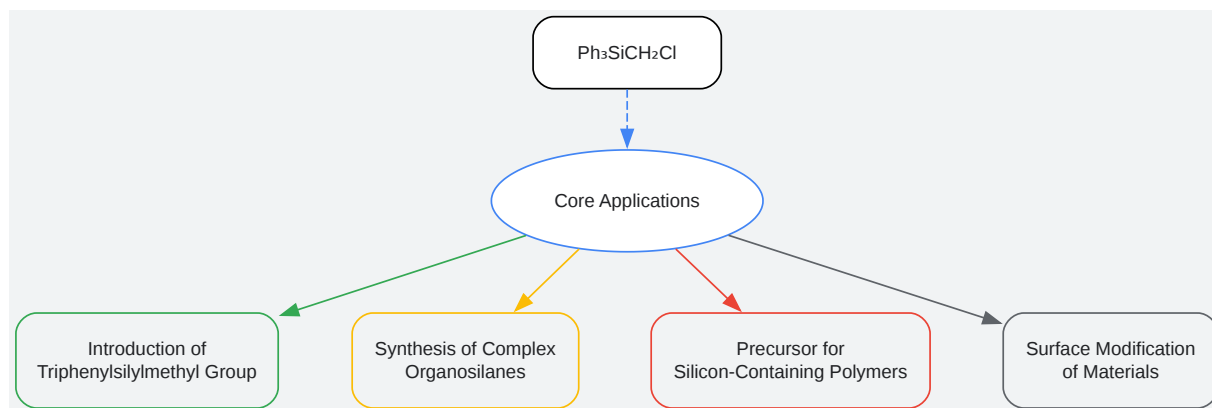
Examples of Nucleophilic Substitution:

- With Alcohols/Phenols: Forms aryl or alkyl (triphenylsilyl)methyl ethers.
- With Thiols/Thiophenols: Yields thioethers.
- With Amines: Produces tertiary amines.
- With Azide Ions: Forms (azidomethyl)triphenylsilane, a precursor for "click chemistry" or conversion to an amine.<sup>[1]</sup>

- With Triphenylphosphine: Generates a phosphonium salt, which can be used in Wittig-type reactions.[\[1\]](#)







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- To cite this document: BenchChem. [Physical and chemical properties of (Chloromethyl)(triphenyl)silane]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1606326#physical-and-chemical-properties-of-chloromethyl-triphenyl-silane\]](https://www.benchchem.com/product/b1606326#physical-and-chemical-properties-of-chloromethyl-triphenyl-silane)

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